molecular formula C14H15ClN2O3 B5215587 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B5215587
M. Wt: 294.73 g/mol
InChI Key: QBFWZPTTYUBAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the class of isoxazoles. It is commonly used in agriculture to control the growth of weeds in crops such as soybeans, cotton, and peanuts. Clomazone is known for its effectiveness in controlling a wide range of broadleaf and grassy weeds, making it an important tool for farmers to increase crop yield and quality. In

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide disrupts the photosynthetic process in plants, leading to their death. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a direct toxic effect on plant cells, leading to their death.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a number of biochemical and physiological effects on plants. Studies have shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide inhibits the biosynthesis of carotenoids, leading to a reduction in photosynthetic activity and an increase in oxidative stress. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a direct toxic effect on plant cells, leading to their death. These effects are dose-dependent and can vary depending on the species of plant being treated.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has a number of advantages for use in lab experiments. It is a widely available herbicide that is relatively inexpensive and easy to use. In addition, it has a broad spectrum of activity, making it useful for a wide range of experiments. However, there are also limitations to the use of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments. Its toxicity to plants can make it difficult to use in experiments where plant growth is required. In addition, its effectiveness can vary depending on the species of plant being treated, making it important to carefully choose the appropriate plant species for each experiment.

Future Directions

There are a number of future directions for research on 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new formulations of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide that are more effective and less toxic to non-target organisms. In addition, there is a need for further research on the potential use of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in the treatment of certain types of cancer. Overall, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is an important tool for farmers and researchers alike, and continued research is needed to maximize its potential benefits while minimizing its negative impacts.

Synthesis Methods

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. The resulting compound is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure a high yield of the desired product.

Scientific Research Applications

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its use as a herbicide in agriculture. Research has shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is effective in controlling a wide range of broadleaf and grassy weeds, making it an important tool for farmers to increase crop yield and quality. In addition, 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been studied for its potential use in the treatment of certain types of cancer. Studies have shown that 2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has anti-cancer properties and may be effective in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-7-5-4-6-10(11)15/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFWZPTTYUBAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

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